molecular formula C11H9ClN2O B12693887 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- CAS No. 87356-56-7

4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl-

Cat. No.: B12693887
CAS No.: 87356-56-7
M. Wt: 220.65 g/mol
InChI Key: USTLDFWGUZXACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring with a ketone group at the 4-position, a 4-chlorophenyl group at the 3-position, and a methyl group at the 2-position. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate chalcone. This intermediate is then cyclized using urea or thiourea to yield the desired pyrimidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of pyrimidinone oxides.

    Reduction: Formation of 4(3H)-Pyrimidinol derivatives.

    Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: Similar structure but with a different ring system.

    4(3H)-Pyrimidinone, 3-(4-bromophenyl)-2-methyl-: Similar compound with a bromine atom instead of chlorine.

    4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-methyl-: Similar compound with a methyl group instead of chlorine.

Uniqueness

4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl- is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

87356-56-7

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methylpyrimidin-4-one

InChI

InChI=1S/C11H9ClN2O/c1-8-13-7-6-11(15)14(8)10-4-2-9(12)3-5-10/h2-7H,1H3

InChI Key

USTLDFWGUZXACG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=O)N1C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.